(5-(4-fluorophenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate
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Overview
Description
The compound (5-(4-fluorophenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate is a complex organic molecule that combines several functional groups, including an isoxazole ring, a fluorophenyl group, and a chromene carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-fluorophenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate typically involves multi-step organic reactions. One common method involves the formation of the isoxazole ring through a cyclization reaction. This can be achieved by reacting a fluorophenyl-substituted alkyne with hydroxylamine in the presence of a base to form the isoxazole ring . The chromene carboxylate ester can be synthesized through a condensation reaction between a chromene derivative and a carboxylic acid or its derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance the efficiency of the synthesis process. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(5-(4-fluorophenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as halogens (e.g., Br2) and nitrating agents (e.g., HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(5-(4-fluorophenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (5-(4-fluorophenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets. The isoxazole ring and fluorophenyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The chromene carboxylate ester may also play a role in the compound’s overall activity by providing additional binding sites or influencing the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- (5-phenylisoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate
- (5-(4-chlorophenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate
- (5-(4-methylphenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate
Uniqueness
The presence of the fluorophenyl group in (5-(4-fluorophenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate distinguishes it from similar compounds. Fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity due to their electronegativity and ability to form strong bonds with carbon. This makes the compound particularly valuable in medicinal chemistry for the development of drugs with enhanced efficacy and selectivity.
Properties
IUPAC Name |
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-oxochromene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FNO5/c21-13-7-5-12(6-8-13)18-9-14(22-27-18)11-25-20(24)19-10-16(23)15-3-1-2-4-17(15)26-19/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVOUZLVDAHBHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)OCC3=NOC(=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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